REACTION_CXSMILES
|
[ClH:1].N[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N+:4]=1[O-:9].Cl.N([O-])=O.[Na+]>O>[ClH:1].[Cl:1][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N+:4]=1[O-:9] |f:0.1,3.4,6.7|
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Name
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|
Quantity
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110 g
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Type
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reactant
|
Smiles
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Cl.NC1=[N+](C=CC=C1)[O-]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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O
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Type
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CUSTOM
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Details
|
with stirring, with 51.8 g
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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DRY_WITH_MATERIAL
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Details
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The moist crystals of 2-aminopyridine-1-oxide hydrochloride from Example 1, with or without drying
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Type
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CUSTOM
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Details
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recrystallization
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Type
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CUSTOM
|
Details
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the material of Example 2 after purification
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Type
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CUSTOM
|
Details
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can be used in this preparation without substantial difference in the results
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Type
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ADDITION
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Details
|
treated dropwise
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Type
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CUSTOM
|
Details
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to give a clear, orange solution of diazotized material
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Type
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STIRRING
|
Details
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The orange solution was stirred for about 5 minutes at about 0° C
|
Duration
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5 min
|
Type
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ADDITION
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Details
|
was then immediately added by a cooled funnel, over a 40-minute period
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Type
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STIRRING
|
Details
|
with stirring, to a hot solution of 110 g
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Type
|
ADDITION
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Details
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After 1/3 of the diazotized solution was added
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Type
|
ADDITION
|
Details
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The addition of the remaining 2/3 of diazotized solution
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Type
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STIRRING
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Details
|
stirring
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Reaction Time |
7 min |
Name
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|
Type
|
product
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Smiles
|
Cl.ClC1=[N+](C=CC=C1)[O-]
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |